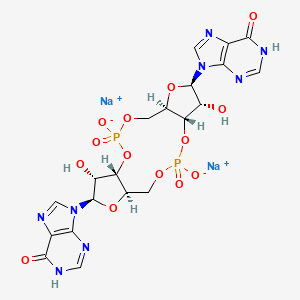

Cyclic di-IMP (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound has garnered significant interest due to its adjuvant properties when co-administered with antigens in vitro and by mucosal routes in vivo . It enriches the population of MHC class I and II, CD80, CD86, CD40, and CD54 positive dendritic cells derived from murine bone marrow . Additionally, it stimulates macrophages and induces a humoral immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic di-IMP (sodium salt) is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The preparation of stock solutions typically involves dissolving the compound in endotoxin-free water to achieve a concentration of 50 mg/mL . The synthesis process is confirmed by techniques such as LC/MS and NMR to ensure a purity of ≥95% .

Industrial Production Methods

While specific industrial production methods for cyclic di-IMP (sodium salt) are not extensively documented, the compound is produced and supplied by various biochemical companies for research purposes. The production involves stringent quality control measures to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

Cyclic di-IMP (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a second messenger and its interaction with other biomolecules .

Common Reagents and Conditions

Common reagents used in the reactions involving cyclic di-IMP (sodium salt) include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of cyclic di-IMP (sodium salt) include various phosphorylated derivatives and modified nucleotides. These products play significant roles in cellular signaling and immune responses .

Scientific Research Applications

Cyclic di-IMP (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Cyclic di-IMP (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on dendritic cells and macrophages, leading to the activation of the STING (stimulator of interferon genes) pathway . This activation results in the production of type I interferons and other cytokines, which play crucial roles in the immune response . The compound’s ability to modulate immune responses makes it a valuable tool in immunological research and therapeutic development .

Comparison with Similar Compounds

Similar Compounds

Cyclic di-GMP (cyclic di-guanosine monophosphate): Another bacterial second messenger involved in biofilm formation and virulence regulation.

Cyclic di-AMP (cyclic di-adenosine monophosphate): A second messenger that regulates osmotic pressure, DNA damage response, and central metabolism in bacteria.

Uniqueness

Cyclic di-IMP (sodium salt) is unique due to its specific structural features and its ability to act as an adjuvant in immune responses. Unlike cyclic di-GMP and cyclic di-AMP, cyclic di-IMP (sodium salt) has distinct adjuvant properties that enhance both humoral and cellular immune responses when co-administered with antigens . This makes it particularly valuable in the development of vaccines and immunotherapies .

Properties

Molecular Formula |

C20H20N8Na2O14P2 |

|---|---|

Molecular Weight |

704.3 g/mol |

IUPAC Name |

disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

InChI Key |

JBHJGFWGJASJST-VEQUCWRQSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)

![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)

![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)

![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)